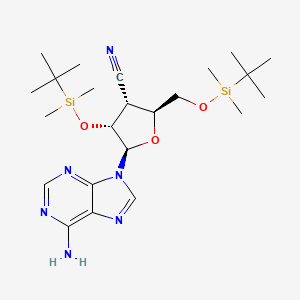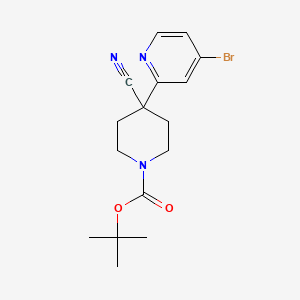![molecular formula C9H12N4 B13094985 (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B13094985.png)
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyrazine core, followed by functionalization to introduce the methanamine group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It may also serve as a probe in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are used in various therapeutic applications.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are used as building blocks in the synthesis of kinase inhibitors and other bioactive molecules.
Uniqueness
Its unique combination of a pyrrolo[2,3-b]pyrazine core with a methanamine group allows for versatile chemical modifications and diverse biological activities .
Propiedades
Fórmula molecular |
C9H12N4 |
|---|---|
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
(2,5-dimethylpyrrolo[2,3-b]pyrazin-7-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-6-4-11-9-8(12-6)7(3-10)5-13(9)2/h4-5H,3,10H2,1-2H3 |
Clave InChI |
KMANONUZBUGSIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=N1)C(=CN2C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)

![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)


![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)





![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)
